4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline
Overview
Description
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline is an organic compound with the molecular formula C16H15N5. It is a yellow to dark yellow solid, known for its applications in various scientific fields, particularly in medicinal chemistry [2][2]. This compound is often used as an intermediate in the synthesis of pharmaceuticals, including those used to treat chronic myelogenous leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline typically involves multiple steps. One common method starts with the synthesis of 2-amino-6-methylbenzaldehyde, which is then reacted with 4-amino-3-pyridinecarboxylic acid under specific conditions to form the target compound . The reaction mass is heated to reflux temperature (120-125°C) and then cooled to 25-35°C. Hydrochloric acid is added to the reaction mass at 25-35°C and stirred for an hour .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules, particularly in the context of enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline involves its interaction with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of substrates and subsequent signal transduction pathways. This inhibition is crucial in the treatment of certain cancers, where overactive tyrosine kinases drive uncontrolled cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: A derivative of imatinib with improved efficacy and safety profile.
Dasatinib: A multi-targeted kinase inhibitor with broader activity against various tyrosine kinases.
Uniqueness
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity reduces off-target effects and enhances its therapeutic potential.
Properties
IUPAC Name |
4-methyl-3-N-(4-pyrimidin-5-ylpyrimidin-2-yl)benzene-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-12(16)6-14(10)21-15-19-5-4-13(20-15)11-7-17-9-18-8-11/h2-9H,16H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLORGBMXGXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630980 | |
Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641615-36-3 | |
Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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